trans-2,3-Diphenyl-2-butene
CAS No.: 782-06-9
Cat. No.: VC16056284
Molecular Formula: C16H16
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 782-06-9 |
|---|---|
| Molecular Formula | C16H16 |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | [(E)-3-phenylbut-2-en-2-yl]benzene |
| Standard InChI | InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b14-13+ |
| Standard InChI Key | ATYQGOFMEQUNMJ-BUHFOSPRSA-N |
| Isomeric SMILES | C/C(=C(/C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
| Canonical SMILES | CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
trans-2,3-Diphenyl-2-butene (C₁₆H₁₆) belongs to the class of tetra-substituted alkenes, with an E-configuration across the double bond. The phenyl groups at C2 and C3 create steric hindrance, influencing both its physical properties and chemical behavior . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆ | |
| Molecular Weight | 208.30 g/mol | |
| Density | 0.987 g/mL | |
| Melting Point | 107°C | |
| Refractive Index | 1.617 | |
| Crystal System (Space Group) | Monoclinic (P 1 21/n 1) |
The crystal structure reveals a planar arrangement of the phenyl rings, stabilized by weak van der Waals interactions . The double bond length (1.34 Å) is consistent with typical carbon-carbon double bonds in alkenes .
Synthetic Routes
Grignard Reaction with Phenyl Lithium
A common synthesis involves reacting 1-bromo-2-butene with phenyl lithium under inert conditions (e.g., argon atmosphere). This method yields the trans isomer predominantly due to steric control during the elimination step:
The reaction proceeds via a concerted mechanism, with the phenyl groups adopting anti-periplanar geometry to minimize steric clashes.
Wittig Olefination
Alternative approaches employ Wittig reagents derived from benzyltriphenylphosphonium salts. This method offers higher stereoselectivity and is preferable for large-scale production .
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, decomposing above 250°C. Its high melting point (107°C) reflects strong intermolecular interactions in the crystalline state .
Solubility
trans-2,3-Diphenyl-2-butene is soluble in non-polar solvents (e.g., dichloromethane, toluene) but insoluble in polar solvents like water or methanol .
Spectroscopic Data
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NMR: The proton NMR spectrum shows two singlets for the methyl groups (δ 1.85 ppm) and multiplet signals for aromatic protons (δ 7.2–7.4 ppm) .
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IR: Strong absorption at 1640 cm⁻¹ corresponds to the C=C stretch .
Chemical Reactivity
Electrophilic Addition
The electron-rich double bond undergoes electrophilic addition reactions. For example, bromination in dichloromethane yields a dibrominated derivative:
The reaction proceeds via a cyclic bromonium ion intermediate, with anti-addition stereochemistry.
Applications in Research
Organic Synthesis
trans-2,3-Diphenyl-2-butene serves as a dienophile in Diels-Alder reactions, producing bicyclic compounds with high regioselectivity .
Material Science
Its extended π-system has been explored in organic semiconductors, though low solubility remains a challenge .
Mechanistic Studies
The compound’s oxidation pathways provide insights into perepoxide intermediates and singlet oxygen reactivity .
Recent Research Advancements
Deuterium Labeling Studies
Isotopic labeling (e.g., CD₃ groups) has elucidated hydrogen migration during allylic hydroperoxide formation. For instance, treatment of deuterated analogs with base showed preferential OOH group migration to CD₃-bearing carbons .
Catalytic Applications
Palladium-catalyzed cross-coupling reactions using trans-2,3-Diphenyl-2-butene have yielded novel biaryl structures, though yields remain suboptimal (≤45%) .
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